Welcome to the BenchChem Online Store!
molecular formula C9H12ClNO B8303852 5-Chloro(3-pyridyloxy)butane

5-Chloro(3-pyridyloxy)butane

Cat. No. B8303852
M. Wt: 185.65 g/mol
InChI Key: MYSGXFLMJYPVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07064118B2

Procedure details

A solution of 1-(3-pyridyl)-piperazine (0.35 g, 2.1 mmol), formic acid (1.0 g, 21.7 mmol), formaldehyde (0.64 g, 37%) and water (2 ml) was stirred at reflux for 15 hours. The mixture was evaporated and sodium hydroxide (30 ml, 1 M) was added and the product was extracted three times with ethyl acetate (15 ml). The corresponding salt was obtained by addition of a diethyl ether and methanol mixture (9:1) saturated with fumaric acid. Yield 0.21 g, 34% Mp. 144.5–145.9° C. 1-[5-(trans-Hex-2-en-1-yl-oxy-3-Pyridyl]-4-Methyl-Piperazine Fumaric Acid Salt (Compound 1A3) Was prepared according to method A. Mp. 113.0–114.9° C. Method B 1-(3-Pyridyl)-Piperazine Fumaric Acid Salt (Compound 1B1) A solution of 1-(3-pyridyl)-4-tert-butoxycarbonylpiperazine (1.3 g, 4.9 mmol), trifluoroacetic acid (11.3 g, 99 mmol) and dichloromethane (50 ml) was stirred for 15 hours. The mixture was evaporated. Sodium hydroxide (30 ml, 4 M) was added. The product was extracted three times with dichloromethane (50 ml) and isolated as an oil. Yield 0.72 g, 90%. The corresponding salt was obtained by addition of a diethyl ether and methanol mixture (9:1), saturated with fumaric acid. Mp. 161.7–164.8° C. Method C 1-(3-Pyridyl)-4-Tert-Butoxycarbonyl-Piperazine (Compound 1C1) A mixture of 3-bromopyridine (7.8 g, 49.4 mmol), 1-tert-butoxycarbonylpiperazine (9.2 g, 49.4 mmol), tetrakis(triphenylphosphine)palladium(0) (286 mg, 0.247 mmol), potassium tert-butoxide (11.1 g, 98.8 mmol) and anhydrous toluene (100 ml) was stirred at 80° C. for 0.5 hours. Water (100 ml) was added and the mixture was extracted three times with ethyl acetate (75 ml). Chromatography on silica gel with dichloromethane, methanol and conc. ammonia (89:10:1) gave the title compound as an oil. Yield 1.34 g, 10%. Method D 1-(5-Ethoxy-3-Pyridyl)Piperazine Fumaric Acid Salt (Compound 1D1) A mixture of 3-chloro-5-ethoxypyridine (6.5 g, 45.8 mmol), piperazine (19.7 g, 229 mmol), potassium tert-butoxide (11.2 g, 91.6 mmol) and 1,2-dimethoxyethane (150 ml) was stirred at reflux for 1 hours. Aqueous sodium hydroxide (1 M, 100 ml) was added and the mixture was extracted two times with ethyl acetate (150 ml). Chromatography on silica gel with dichloromethane, methanol and conc. ammonia (89:10:1) gave the title compound. Yield 4.6 g, 48%. The corresponding salt was obtained by addition of a diethyl ether and methanol mixture (9:1) saturated with fumaric acid. Mp. 160.0–161.2° C. 1-[5-(Butoxy)-3-Pyridyl]-1,5-Diazacyclooctane Fumaric Acid Salt (Compound 1D2). Was prepared according to methanol D, from 3-chloro-5-(butoxy)-pyridine, stirred at room temperature for 3 days. 1,5-Diazacyclooctane was prepared according to J. Hernandez-Mora “Derivatives of 1,5-diazacyclooctane” Ph.D. Dissertation, University of Michigan (1959). Mp. 146–148° C. 1-(5-Ethoxy-3-Pyridyl)-4-Ethyl-Piperazine Fumaric Acid Salt (Compound 1D3) A mixture of 1-(5-ethoxy-3-pyridyl)-piperazine (1.4 g, 6.8 mmol), triethylamine (0.69 g, 6.8 mmol), bromoethane (0.88 g, 8.1 mmol) and dimethylformamide (25 ml). Aqueous sodium hydroxide (1 M, 50 ml) was added and the mixture was extracted two times with ethy acetate (50 ml). Chromatography on silica gel with dichloromethane, methanol and conc. ammonia (89:10:1) gave the title compound. Yield 0.75 g, 47%. The corresponding salt was obtained by addition of a diethyl ether and methanol mixture (9:1), saturated with fumaric acid. Mp. 144.8–145.9° C. 1-(5-Methoxy-3-Pyridyl)-4-Ethyl-Piperazine Fumaric Acid Salt (Compound 1D4) Was prepared according to 1-(5-ethoxy-3-pyridyl)-4-ethyl-piperazine. Mp. 147.9–148.3° C. 4-Ethyl-1-(5-Propyloxy-3-Pyridyl)-Piperazine Fumaric Acid Salt (Compound 1D5) Was prepared according to 1-(5-ethoxy-3-pyridyl)-4-ethyl-piperazine. Mp. 128.7–130.5° C.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1.4 g
Type
reactant
Reaction Step Six
Quantity
0.69 g
Type
reactant
Reaction Step Six
Quantity
0.88 g
Type
reactant
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])/[CH:2]=[CH:3]/[C:4]([OH:6])=[O:5].C(OC1C=[C:16]([N:20]2[CH2:27][CH2:26]C[NH:24][CH2:23][CH2:22][CH2:21]2)[CH:17]=[N:18][CH:19]=1)CCC.[2H]OC.ClC1[CH:33]=[N:34]C=C(OCCCC)C=1.N1CCCNCCC1.C(O)(=O)/C=C/C(O)=O.C(OC1C=C(N2CCN(CC)CC2)C=NC=1)C.C(OC1C=C(N2CCNCC2)C=NC=1)C.C(N(CC)CC)C.BrCC.[OH-].[Na+]>CN(C)C=O>[NH:20]1[CH2:21][CH2:22][CH2:23][NH:24][CH2:4][CH2:3][CH2:2]1.[NH3:18].[C:1]([OH:8])(=[O:7])/[CH:2]=[CH:3]/[C:4]([OH:6])=[O:5].[CH3:19][N:18]1[CH2:17][CH2:16][N:20]([C:1]2[CH:33]=[N:34][CH:4]=[CH:3][CH:2]=2)[CH2:27][CH2:26]1 |f:0.1,5.6,10.11,15.16|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O.C(CCC)OC=1C=C(C=NC1)N1CCCNCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[2H]OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=NC=C(C1)OCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCNCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O.C(C)OC=1C=C(C=NC1)N1CCN(CC1)CC
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)OC=1C=C(C=NC1)N1CCNCC1
Name
Quantity
0.69 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.88 g
Type
reactant
Smiles
BrCC
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Was prepared
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted two times with ethy acetate (50 ml)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
N1CCCNCCC1
Name
Type
product
Smiles
N
Name
Type
product
Smiles
C(\C=C\C(=O)O)(=O)O.CN1CCN(CC1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.